molecular formula C22H24N4O3S B14973821 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B14973821
M. Wt: 424.5 g/mol
InChI Key: ZGLYKAQWIAZUDG-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHOXYPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially leading to the formation of amines or sulfides.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, sulfides.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

4-(4-METHOXYPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving pyrimidine derivatives.

    Medicine: Due to its structural features, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

  • 4-(4-METHOXYPHENYL)-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
  • 4-(4-METHOXYPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE
  • 4-(4-METHOXYPHENYL)-6-(4-BENZENESULFONYLPIPERAZIN-1-YL)PYRIMIDINE

Uniqueness: 4-(4-METHOXYPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE is unique due to the presence of both the methoxyphenyl and phenylmethanesulfonylpiperazinyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

4-(4-benzylsulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C22H24N4O3S/c1-29-20-9-7-19(8-10-20)21-15-22(24-17-23-21)25-11-13-26(14-12-25)30(27,28)16-18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3

InChI Key

ZGLYKAQWIAZUDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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